An In-Depth Technical Guide to (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid
An In-Depth Technical Guide to (R)-3-Amino-3-(2-chlorophenyl)propanoic Acid
Abstract
(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its distinct structural architecture, characterized by a chiral center and a halogenated aromatic ring, renders it a valuable building block for the synthesis of complex bioactive molecules and therapeutic agents.[1] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and analytical characterization of this compound. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support and advance ongoing research and development efforts.
Introduction: The Significance of β-Amino Acids in Drug Discovery
While α-amino acids are the fundamental constituents of proteins, β-amino acids, where the amino group is attached to the beta-carbon, represent a class of unnatural amino acids with profound implications for drug design.[2] The incorporation of β-amino acids into peptide backbones can induce stable secondary structures and confer remarkable resistance to proteolytic degradation, a critical attribute for enhancing the metabolic stability and oral bioavailability of peptide-based therapeutics.[3][4][5]
(R)-3-Amino-3-(2-chlorophenyl)propanoic acid, in particular, serves as a crucial chiral building block. The presence of the 2-chlorophenyl group can significantly influence the compound's interaction with biological targets, making it a desirable precursor for novel therapeutics, especially in the realm of neurological disorders and as a modulator of neurotransmitter systems.[1][6][7] Its applications also extend to the development of agrochemicals, such as plant growth regulators.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid is paramount for its effective application in synthesis and formulation.
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Caption: Chemical Structure of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid.
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C9H10ClNO2 | PubChem[8] |
| Molecular Weight | 199.63 g/mol | PubChem[8] |
| IUPAC Name | (3R)-3-amino-3-(2-chlorophenyl)propanoic acid | PubChem[8] |
| CAS Number | 740794-79-0 | Chem-Impex[1] |
| Appearance | White powder | Chem-Impex[1] |
| Melting Point | 223 °C (decomposes) | Chem-Impex[1] |
| Optical Rotation | [α]25/D = 25 ± 1° (c=1 in 0.5N NaOH) | Chem-Impex[1] |
| XLogP3 (Computed) | -1.3 | PubChem[8] |
| Hydrogen Bond Donor Count | 2 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |
| Rotatable Bond Count | 3 | PubChem[8] |
| Exact Mass | 199.0400063 Da | PubChem[8] |
| Polar Surface Area | 63.3 Ų | PubChem[8] |
Note: Computed properties are algorithmically generated and should be used as estimates.
Synthesis and Purification
The stereoselective synthesis of β-amino acids is a challenging yet critical aspect of their utilization. A common and effective method for the preparation of racemic 3-amino-3-arylpropanoic acids involves a variation of the Rodionov reaction.
General Synthesis Workflow
The synthesis of 3-amino-3-(substituted-phenyl)propanoic acids can be achieved through a one-pot reaction of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol. This is followed by purification to isolate the desired product.
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Caption: General workflow for the synthesis of racemic 3-amino-3-arylpropanoic acids.
Exemplary Laboratory Protocol (for Racemic Mixture)
This protocol is adapted from a general procedure for the synthesis of related β-amino acids.[9]
Materials:
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2-Chlorobenzaldehyde
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Malonic Acid
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Ammonium Acetate
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Ethanol (absolute)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chlorobenzaldehyde, malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in absolute ethanol.
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Reflux: Heat the suspension to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically heated for 6-8 hours.
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Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate will form.
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Purification: Filter the white precipitate and wash thoroughly with cold ethanol to remove unreacted starting materials and byproducts.
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Drying: Dry the resulting solid under reduced pressure to yield the crude racemic 3-amino-3-(2-chlorophenyl)propanoic acid.
Causality and Insights:
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Why Ammonium Acetate? Ammonium acetate serves as both a catalyst and the source of the amine group in this one-pot synthesis.
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Why Ethanol? Ethanol is an effective solvent for the reactants and allows for a suitable reflux temperature. Its polarity also facilitates the precipitation of the product upon cooling.
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Chiral Resolution: The described protocol yields a racemic mixture. To obtain the pure (R)-enantiomer, a subsequent chiral resolution step is necessary. This is often accomplished through diastereomeric salt formation with a chiral resolving agent or through enzymatic kinetic resolution. Alternatively, enantioselective synthesis routes can be employed.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid, N-H stretches from the amino group, a C=O stretch from the carboxylic acid, and C-Cl and aromatic C-H stretches.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the proton environment. The spectrum would show characteristic signals for the aromatic protons, the methine proton at the chiral center, and the diastereotopic methylene protons of the propanoic acid backbone.
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¹³C NMR: Confirms the carbon framework of the molecule, showing distinct signals for the carboxylic carbon, aromatic carbons (including the carbon bearing the chlorine), and the aliphatic carbons.
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Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. The exact mass should correspond to the calculated value for C9H10ClNO2.[10]
Chiral Purity Analysis
Ensuring the enantiomeric excess (e.e.) of the (R)-enantiomer is critical for its use in pharmaceutical applications.
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Sample -> HPLC; Sample -> CE [style=dashed]; HPLC -> Data; CE -> Data; Data -> Result; }
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- 2. biosynth.com [biosynth.com]
- 3. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 6. 3-Amino-3-(2-chlorophenyl)propanoic acid [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
